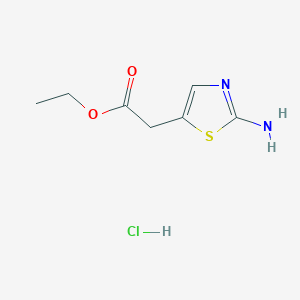

Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.ClH/c1-2-11-6(10)3-5-4-9-7(8)12-5;/h4H,2-3H2,1H3,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKQSZRCXKHUEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=C(S1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744282 | |

| Record name | Ethyl (2-amino-1,3-thiazol-5-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383672-45-5 | |

| Record name | Ethyl (2-amino-1,3-thiazol-5-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(2-aminothiazol-5-yl)acetate Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. As a derivative of the privileged 2-aminothiazole scaffold, this compound serves as a versatile precursor for a wide array of biologically active molecules. This guide provides a comprehensive overview of its fundamental properties, including its chemical structure, physicochemical characteristics, reactivity profile, and established analytical methodologies. By synthesizing technical data with practical insights, this document aims to equip researchers and drug development professionals with the core knowledge required to effectively utilize this important chemical entity in their work.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a cornerstone motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] Its prevalence in numerous FDA-approved drugs and clinical candidates underscores its importance as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. Thiazole derivatives are known to exhibit anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties, among others.[2] this compound captures the essential features of this scaffold, functionalized with a reactive ethyl acetate side chain that provides a convenient handle for further chemical elaboration. Its hydrochloride salt form enhances stability and improves handling characteristics, making it an ideal starting material for complex synthetic campaigns.

Chemical Identity and Structure

A precise understanding of the molecule's structure is fundamental to its application.

-

IUPAC Name: ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrochloride[3]

-

CAS Number: 383672-45-5[4]

-

Molecular Formula: C₇H₁₁ClN₂O₂S[3]

-

Molecular Weight: 222.70 g/mol

The structure consists of a five-membered thiazole ring containing sulfur and nitrogen heteroatoms. A primary amino group is substituted at the C2 position, and an ethyl acetate group is attached via a methylene bridge at the C5 position. The hydrochloride salt is typically formed by protonation of the endocyclic thiazole nitrogen or the exocyclic amino group, enhancing the compound's crystallinity and solubility in polar solvents.

Physicochemical and Handling Properties

The physical and chemical properties of a reagent dictate its storage, handling, and application in experimental work.

| Property | Value | Source |

| Physical Form | Solid, typically a powder. | [5] |

| Purity | Commercially available with ≥98% purity. | [6] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [6] |

| Solubility | The hydrochloride salt form suggests solubility in polar solvents like water, methanol, and DMSO. |

Stability and Storage Insights

The recommended storage conditions—refrigerated, inert atmosphere, and protected from light—are critical for preventing degradation.[6]

-

Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis under either acidic or basic conditions, which would yield the corresponding carboxylic acid. This is particularly relevant when formulating aqueous stock solutions.

-

Oxidation: The primary amino group and the electron-rich thiazole ring can be susceptible to oxidation upon prolonged exposure to air and light, leading to discoloration and the formation of impurities.

-

Expert Recommendation: For maximum reproducibility, it is advised to use the material shortly after purchase and to store it in small, tightly sealed aliquots under argon or nitrogen to minimize exposure to air and moisture.

Synthesis and Chemical Reactivity

General Synthetic Pathway

While multiple synthetic routes exist, derivatives of 2-aminothiazole are often prepared via the Hantzsch thiazole synthesis or variations thereof.[7][8] The synthesis of the 5-substituted isomer, Ethyl 2-(2-aminothiazol-5-yl)acetate, involves the cyclocondensation of thiourea with an appropriate α-halocarbonyl compound bearing the acetate functionality at the beta position. The resulting free base is then treated with hydrochloric acid to yield the final salt.

Caption: Generalized synthetic workflow for Ethyl 2-(2-aminothiazol-5-yl)acetate HCl.

Reactivity Profile: A Chemist's Perspective

The molecule possesses three primary points of reactivity, making it a highly versatile synthetic intermediate:

-

The C2-Amino Group: This primary amine is a potent nucleophile. It readily participates in acylation, alkylation, and condensation reactions, allowing for the introduction of diverse side chains. This is a common strategy for modulating the pharmacological properties of the final compound.

-

The Ethyl Ester: The ester functionality can be easily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, it can undergo transesterification or reduction to the primary alcohol.

-

The Methylene Bridge: The CH₂ group situated between the thiazole ring and the carbonyl is activated and can be a site for C-H functionalization under specific conditions.

Applications in Drug Discovery

This compound is not merely a laboratory chemical; it is a validated starting point for pharmacologically relevant molecules. It is a key reagent used in the preparation of antitrypanosomal agents and various penicillin derivatives.[9] The 2-aminothiazole core is integral to a number of kinase inhibitors, and the ethyl acetate "handle" provides a straightforward vector for building out molecular complexity to achieve desired potency and selectivity.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of starting materials is a non-negotiable aspect of scientific research. A multi-pronged analytical approach is required for full characterization.

Caption: A typical quality control workflow for starting material validation.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol describes a self-validating method for assessing the purity of this compound.

-

Instrumentation:

-

HPLC system with a UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Causality: TFA is used as an ion-pairing agent to sharpen peak shape for the basic analyte.

-

-

Sample Preparation:

-

Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B (re-equilibration)

-

-

-

System Suitability (Trustworthiness):

-

Before sample analysis, perform five replicate injections of the sample.

-

The relative standard deviation (RSD) for the peak area of the main analyte should be ≤ 2.0%. This validates the system's precision.

-

-

Data Analysis:

-

Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

-

Expected Spectroscopic Profile

-

¹H NMR: Expect characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), a singlet for the methylene protons (~3.8 ppm), a singlet for the thiazole proton (~7.0 ppm), and a broad singlet for the two amino protons. The exact chemical shifts may vary depending on the solvent (e.g., DMSO-d₆).

-

Mass Spectrometry (MS): In ESI+ mode, the spectrum should show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺).

-

Infrared (IR) Spectroscopy: Key stretches include N-H (amine), C=O (ester), C=N, and C-S bonds, confirming the presence of the principal functional groups.

Safety and Handling

Proper laboratory practice is essential when handling any chemical reagent.

| Hazard Class | GHS Statement | Precautionary Code | Source |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P301+P312 | [10] |

| Skin Irritation | H315: Causes skin irritation | P302+P352 | [10] |

| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338 | [10] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261 |

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical tool for researchers in organic synthesis and drug discovery. Its well-defined structure, predictable reactivity, and commercial availability make it an attractive starting point for constructing complex molecular architectures. A thorough understanding of its properties, handling requirements, and analytical characterization, as outlined in this guide, is the first step toward leveraging its full potential in the laboratory.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

-

National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1416. Retrieved from [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

ScienceDirect. (n.d.). The role of thiazole acetate derivatives on isolated heart and blood vessels in experimental rats. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The role of thiazole acetate derivatives on isolated heart and blood vessels in experimental rats - Journal of King Saud University - Science [jksus.org]

- 3. This compound | C7H11ClN2O2S | CID 71299020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 383672-45-5|this compound|BLD Pharm [bldpharm.com]

- 5. ethyl 2-amino-2-(1,2-thiazol-5-yl)acetate hydrochloride | 2287262-53-5 [sigmaaldrich.cn]

- 6. chemscene.com [chemscene.com]

- 7. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ETHYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE HYDROCHLORIDE | 76629-17-9 [chemicalbook.com]

- 10. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | C10H20ClNO2 | CID 12603945 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 2-(2-aminothiazol-5-yl)acetate Hydrochloride: A Keystone Building Block in Modern Medicinal Chemistry

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride (CAS Number: 383672-45-5), a heterocyclic building block of significant interest in the field of medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1] This document delves into the chemical properties, a representative synthetic protocol, analytical characterization, and key applications of this compound, with a particular focus on its role in the synthesis of targeted therapeutics. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this versatile intermediate in their research and development endeavors.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in modern drug discovery, renowned for its broad spectrum of pharmacological activities. This heterocyclic system is a key pharmacophore in numerous clinically approved drugs, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial and antiviral.[1] The versatility of the 2-aminothiazole ring allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets. This compound serves as a valuable bifunctional intermediate, possessing a reactive amino group and an ester functionality that can be readily modified, making it an ideal starting material for the construction of more complex molecular architectures.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 383672-45-5 | PubChem[2] |

| Molecular Formula | C₇H₁₁ClN₂O₂S | PubChem[2] |

| Molecular Weight | 222.70 g/mol | PubChem[2] |

| Appearance | White to off-white solid (typical) | Inferred from related compounds |

| Solubility | Soluble in water, methanol, and DMSO | Inferred from structure |

Safety and Handling

GHS Hazard Classification (Inferred):

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

-

Skin Irritation (Category 2) , H315: Causes skin irritation.

-

Eye Irritation (Category 2) , H319: Causes serious eye irritation.

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system , H335: May cause respiratory irritation.[3]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the Hantzsch thiazole synthesis, a classic and reliable method for the formation of the thiazole ring.[1][4][5] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.

Representative Synthetic Protocol

The following protocol is a representative procedure based on established Hantzsch syntheses for analogous compounds.[1][6]

Step 1: Preparation of Ethyl 3-halo-2-oxopropanoate (Intermediate 2)

The synthesis commences with the halogenation of an appropriate starting material, such as ethyl 2-oxopropanoate, to introduce a halogen at the α-position.

Step 2: Hantzsch Thiazole Synthesis

-

Reaction: The α-halo ester (Intermediate 2) is reacted with thiourea in a suitable solvent, such as ethanol or acetonitrile.

-

Mechanism: The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the halogen, followed by an intramolecular condensation and dehydration to form the 2-aminothiazole ring.

-

Acidification: The resulting free base, Ethyl 2-(2-aminothiazol-5-yl)acetate, is then treated with hydrochloric acid to precipitate the hydrochloride salt, which often aids in purification and improves stability.

Caption: Generalized workflow for the Hantzsch synthesis of the target compound.

Analytical Characterization

Spectroscopic Data (Illustrative)

-

¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) 6.70 (s, 1H, thiazole-H), 4.90 (s, 2H, NH₂), 4.10 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.50 (s, 2H, CH₂CO), 1.20 (t, J=7.1 Hz, 3H, OCH₂CH₃). Note: This is the spectrum of the 4-yl isomer free base and is for reference only.

-

Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₇H₁₀N₂O₂S: 187.05; found: 187.1.

Chromatographic Purity

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by HPLC with UV detection. A common method would involve a C18 reverse-phase column with a gradient elution of water and acetonitrile containing a small amount of trifluoroacetic acid. Purity should ideally be >98%.

Applications in Drug Discovery and Development

The primary value of this compound lies in its utility as a versatile intermediate for the synthesis of complex, biologically active molecules. The 5-substituted pattern is particularly relevant in the development of kinase inhibitors.

Keystone Intermediate in Kinase Inhibitor Synthesis

A prominent example of the application of the 2-aminothiazole-5-substituted scaffold is in the synthesis of the multi-targeted kinase inhibitor, Dasatinib. While many reported syntheses of Dasatinib utilize the corresponding 2-aminothiazole-5-carboxylate, the ethyl acetate derivative represents a closely related and highly viable alternative intermediate.

The general synthetic strategy involves the coupling of the 2-amino group of the thiazole core with a substituted pyrimidine, followed by amidation of the ester (or carboxylate) at the 5-position with a substituted aniline.

Caption: Conceptual pathway for the synthesis of Dasatinib utilizing a 2-aminothiazole-5-substituted intermediate.

This synthetic utility underscores the importance of this compound as a valuable tool for medicinal chemists, enabling the efficient construction of complex molecules with therapeutic potential.

Conclusion

This compound is a strategically important chemical building block, offering access to the medicinally privileged 2-aminothiazole scaffold. Its bifunctional nature allows for diverse synthetic transformations, making it a valuable intermediate in the development of novel therapeutics, particularly in the area of kinase inhibitors. This guide has provided a detailed overview of its properties, a representative synthesis, and its key applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

-

This compound . PubChem. [Link]

- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.

-

ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FRE . J. Chem. Soc. Pak. [Link]

-

United States Patent (19)[7] Patent Number: 5,312,925 . Google Patents. [Link]

-

United States Patent . Google Patents. [Link]

-

(12) United States Patent (10) Patent No.: US 8,232,265 B2 . Google Patents. [Link]

-

Hantzsch pyridine synthesis . Wikipedia. [Link]

-

Synthesis of Ethyl (2-acetylamino-4-p-chlorophenyl-thiazol-5-yl)acetate . PrepChem.com. [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst . PMC - NIH. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C7H11ClN2O2S | CID 71299020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Technical Guide to the Molecular Weight of Ethyl 2-(2-aminothiazol-5-yl)acetate Hydrochloride

Abstract

The precise determination of molecular weight is a cornerstone of chemical and pharmaceutical sciences, ensuring the identity, purity, and stoichiometric integrity of chemical entities. This guide provides an in-depth technical overview of the molecular weight of Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride, a key intermediate in synthetic chemistry. We will detail its theoretical calculation, outline rigorous experimental verification methods, and discuss the profound implications of this fundamental parameter in research and drug development. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of both the principles and practices of molecular characterization.

Introduction: The Significance of a Fundamental Property

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a critical building block in the synthesis of various pharmaceutical agents, including certain cephalosporin antibiotics. The molecular weight of a compound is one of its most fundamental physical properties, influencing everything from reaction stoichiometry and structural elucidation to formulation and regulatory compliance.[1]

In the context of drug development, an accurately determined molecular weight is non-negotiable. It serves as the primary identifier of a compound and is a critical parameter for confirming the success of a synthesis, quantifying yield, and ensuring the purity of active pharmaceutical ingredients (APIs). An erroneous molecular weight can lead to cascading issues in downstream processes, including incorrect dosage calculations, failed batch productions, and significant regulatory hurdles. Therefore, a multi-faceted approach combining theoretical calculation with empirical validation is essential.

Physicochemical & Structural Profile

A clear understanding of the compound's basic properties is the first step in its comprehensive characterization. The key identifiers for this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₁ClN₂O₂S | [2] |

| Molecular Weight | 222.69 g/mol | [2] |

| CAS Number | 383672-45-5 | [3] |

| IUPAC Name | ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate;hydrochloride | [2] |

| Parent Compound | Ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate (MW: 186.23 g/mol ) |[4][5] |

The structure of the molecule is fundamental to its identity and reactivity. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, typically the amine group on the thiazole ring.

Caption: Chemical structure of this compound.

Theoretical Molecular Weight Calculation

The theoretical molecular weight is calculated by summing the atomic masses of all atoms present in the molecular formula (C₇H₁₁ClN₂O₂S).[1] Using the monoisotopic masses from the International Union of Pure and Applied Chemistry (IUPAC), we can perform this calculation with high precision.

Table 2: Atomic Mass Contribution

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

|---|---|---|---|

| Carbon (C) | 7 | 12.011 | 84.077 |

| Hydrogen (H) | 11 | 1.008 | 11.088 |

| Chlorine (Cl) | 1 | 35.453 | 35.453 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Sulfur (S) | 1 | 32.06 | 32.06 |

| Total | | | 222.69 g/mol |

This calculated value serves as the benchmark against which all experimental measurements are compared.

Experimental Verification: A Multi-Pronged Approach

While theoretical calculation is precise, experimental verification is imperative to confirm the identity and purity of a synthesized compound. A robust characterization relies on multiple, orthogonal analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is the most direct and accurate method for determining the molecular weight of small molecules.[1][6] It measures the mass-to-charge ratio (m/z) of ionized molecules.[6] For a compound like this, Electrospray Ionization (ESI) is an ideal "soft" ionization technique that minimizes fragmentation and allows for the observation of the molecular ion.[6][7]

Causality Behind Experimental Choices: ESI-MS is chosen because it is well-suited for polar, thermally labile molecules. The compound is ionized directly from a solution, which preserves its integrity. We would expect to observe the molecular ion of the free base (the compound without the hydrochloride) as a protonated species, [M+H]⁺. The hydrochloride salt dissociates in the ESI process, and the chloride anion is generally not observed in positive ion mode.

Caption: Experimental workflow for molecular weight determination by ESI-MS.

Experimental Protocol: ESI-MS

-

Sample Preparation: A dilute solution of the compound (~1 mg/mL) is prepared in a suitable solvent mixture, such as 50:50 methanol:water with 0.1% formic acid to facilitate protonation.

-

Instrumentation: The solution is introduced into an ESI-MS system, often coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.[6]

-

Ionization: A high voltage is applied to the capillary tip, generating a fine spray of charged droplets. Solvent evaporation leads to the formation of gas-phase ions.[7]

-

Data Acquisition: The instrument is set to positive ion mode, scanning a relevant m/z range (e.g., 100-500 Da).

-

Data Interpretation: The resulting spectrum is analyzed for the most abundant peak corresponding to the protonated free base.

-

Molecular Formula of Free Base: C₇H₁₀N₂O₂S

-

Molecular Weight of Free Base: 186.23 g/mol

-

Expected [M+H]⁺ ion: 187.05 m/z

-

The observation of this peak confirms the molecular weight of the parent compound.[8]

-

Elemental Analysis

Elemental analysis, or combustion analysis, provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS).[9] This technique is a cornerstone of chemical characterization, offering a powerful method to confirm the empirical and molecular formula of a pure substance.[10]

Causality Behind Experimental Choices: This is a self-validating system. The experimentally determined percentages of each element are compared against the theoretical percentages calculated from the molecular formula. A close match (typically within ±0.4%) provides strong evidence for the proposed formula and, by extension, the molecular weight.[11] This method is orthogonal to mass spectrometry, providing an independent line of evidence.

Experimental Protocol: Combustion Analysis

-

Sample Preparation: A small, precisely weighed amount of the dry, pure compound is placed in a tin capsule.

-

Combustion: The sample is combusted at high temperatures (≥900 °C) in the presence of excess oxygen.

-

Gas Separation: The resulting gases (CO₂, H₂O, N₂, SO₂) are passed through a separation column.

-

Detection: The concentration of each gas is measured by a thermal conductivity detector.

-

Calculation: The instrument's software calculates the percentage of each element in the original sample.

Table 3: Theoretical vs. Expected Elemental Analysis Data

| Element | Theoretical % (for C₇H₁₁ClN₂O₂S) | Expected Experimental Range (±0.4%) |

|---|---|---|

| C | 37.75% | 37.35% - 38.15% |

| H | 4.98% | 4.58% - 5.38% |

| Cl | 15.92% | (Determined by other methods) |

| N | 12.58% | 12.18% - 12.98% |

| O | 14.36% | (Determined by difference) |

| S | 14.40% | 14.00% - 14.80% |

Data Validation and Trustworthiness

The trustworthiness of a molecular weight determination is established by the convergence of data from multiple, independent methods.

Table 4: Summary of Validation Methods

| Method | Principle | Information Gained |

|---|---|---|

| Theoretical Calculation | Sum of atomic masses | Expected molecular weight |

| Mass Spectrometry (MS) | Mass-to-charge ratio of ions | Confirms molecular weight of the core structure (free base)[8] |

| Elemental Analysis | Combustion and gas detection | Confirms the elemental composition and molecular formula[9] |

| NMR Spectroscopy | Nuclear spin in a magnetic field | Confirms the chemical structure, proton/carbon count, and connectivity, indirectly validating the molecular formula |

When the m/z value from MS corresponds to the molecular formula confirmed by elemental analysis, and that structure is validated by NMR, the confidence in the assigned molecular weight is exceptionally high. This self-validating system of orthogonal checks is the gold standard in chemical characterization and is essential for regulatory submissions and ensuring scientific rigor.

Conclusion

The molecular weight of this compound is a defining characteristic, established theoretically as 222.69 g/mol . This value, however, must be rigorously confirmed through a strategic combination of advanced analytical techniques. Mass spectrometry provides a direct measurement of the parent molecule's mass, while elemental analysis validates its underlying atomic composition. Together, these methods form a robust, self-validating framework that ensures the identity, purity, and quality of this important chemical intermediate, underpinning its successful application in research and drug development.

References

-

BLDpharm. This compound.

-

Impact Analytical. Molecular Weight Determination.

-

Wikipedia. Elemental analysis.

-

Scribd. Determination of Molecular Weight by Mass Spectros.

-

PubChem. This compound.

-

INFINITIA Industrial Consulting. Elemental analysis and chemical composition.

-

MtoZ Biolabs. How to Determine Molecular Weight?.

-

Enamine Store. ethyl 2-amino-2-(1,2-thiazol-5-yl)acetate hydrochloride.

-

BenchChem. A Technical Guide to Mass Spectrometry for Molecular Weight Determination of Novel Peptides.

-

Lead Sciences. Ethyl 2-(2-aminothiazol-5-yl)acetate.

-

Chemistry LibreTexts. 1: Elemental Analysis.

-

PubMed Central (PMC). An International Study Evaluating Elemental Analysis.

-

Lab-Chemicals.Com. Ethyl 2-(2-aminothiazol-5-yl)acetate, 95%.

-

Sigma-Aldrich. Ethyl 2-(2-aminothiazol-4-yl)acetate hydrochloride.

Sources

- 1. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 2. This compound | C7H11ClN2O2S | CID 71299020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 383672-45-5|this compound|BLD Pharm [bldpharm.com]

- 4. Ethyl 2-(2-aminothiazol-5-yl)acetate - Lead Sciences [lead-sciences.com]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scribd.com [scribd.com]

- 9. Elemental analysis - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Structure of Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride

An In-depth Technical Guide to Ethyl 2-(2-aminothiazol-5-yl)acetate Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS: 383672-45-5), a key heterocyclic building block in modern medicinal chemistry. The document elucidates the molecule's core structure, physicochemical properties, and its critical distinction from its 4-yl isomer. A plausible, mechanistically supported synthetic pathway is detailed, alongside a thorough, predictive analysis of its spectroscopic signature (NMR, IR, MS) to aid in its characterization. The guide explores the broader role of the 2-aminothiazole scaffold in drug development, providing context for this molecule's utility. This whitepaper is intended for researchers, synthetic chemists, and drug development professionals seeking an in-depth understanding of this important chemical intermediate.

Introduction and Isomeric Distinction

The 2-aminothiazole moiety is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs and clinical candidates due to its versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound is a functionalized derivative of this scaffold, serving as a valuable intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs).

A critical point of clarification is the distinction between the title compound and its structural isomer, Ethyl 2-(2-aminothiazol-4-yl)acetate. The position of the ethyl acetate substituent on the thiazole ring—at position 5 versus position 4—fundamentally alters the molecule's chemical reactivity and spatial arrangement, making it suitable for different synthetic targets. Much of the readily available literature and commercial listings can be ambiguous; therefore, precise identification by CAS number is essential for any research or procurement activities.

Caption: Isomeric distinction between the 5-yl and 4-yl substituted aminothiazoles.

Molecular Structure and Physicochemical Properties

The hydrochloride salt exists as an ionic compound, where the basic amino group on the thiazole ring is protonated. This salt form generally confers greater stability and improved solubility in aqueous media compared to the free base, which is advantageous for certain synthetic applications.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Chemical Name | This compound | - |

| CAS Number | 383672-45-5 | [3] |

| Molecular Formula | C₇H₁₁ClN₂O₂S | [3] |

| Molecular Weight | 222.69 g/mol | [3] |

| Free Base CAS | 62557-32-8 | [4] |

| Free Base Formula | C₇H₁₀N₂O₂S | [4] |

| Free Base Mol. Weight | 186.23 g/mol | [4] |

| Boiling Point (Free Base) | 318.5 ± 17.0 °C at 760 mmHg (Predicted) | [5] |

| Storage Conditions | Sealed in dry, room temperature; Keep in dark place, inert atmosphere |[3][4] |

Proposed Synthesis Pathway

While specific, peer-reviewed protocols for the synthesis of Ethyl 2-(2-aminothiazol-5-yl)acetate are not abundant, a plausible and efficient route can be designed based on established thiazole synthesis principles, particularly those used for related 5-substituted derivatives.[6] The proposed pathway utilizes the Hantzsch thiazole synthesis paradigm, which involves the condensation of an α-halocarbonyl compound with a thioamide, in this case, thiourea.

The key to achieving the 5-yl substitution pattern is the selection of a suitable α-halocarbonyl precursor. Ethyl 2-chloro-4,4-diethoxybutanoate serves as an ideal starting material.

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Methodology & Mechanistic Rationale

-

Cyclocondensation:

-

Protocol: Equimolar amounts of Ethyl 2-chloro-4,4-diethoxybutanoate and thiourea are dissolved in a suitable alcoholic solvent, such as ethanol. The mixture is heated to reflux and monitored by TLC until the starting materials are consumed.

-

Causality: Thiourea acts as the nucleophile. The sulfur atom attacks the carbon bearing the chlorine atom (an α-halocarbonyl), and the nitrogen subsequently condenses with the carbonyl group to form the thiazole ring. Refluxing provides the necessary activation energy for the reaction.

-

-

Acetal Hydrolysis, Oxidation, and Salt Formation:

-

Protocol: After cooling, the reaction mixture is concentrated. The resulting crude acetal is treated with a dilute aqueous acid (e.g., 1M HCl) to hydrolyze the acetal to the corresponding aldehyde. This intermediate is then oxidized using a mild oxidizing agent like hydrogen peroxide under controlled conditions to yield the carboxylic acid ester (the free base). The free base is then dissolved in a non-polar solvent like diethyl ether, and a solution of HCl in ethanol or ether is added dropwise at low temperature to precipitate the hydrochloride salt.

-

Causality: The acetal group serves as a protected form of the aldehyde; acidic conditions are required for its deprotection. Subsequent mild oxidation is necessary to convert the aldehyde to the ester without cleaving the thiazole ring. Finally, precipitation as the hydrochloride salt is a standard method for purification and enhancing the stability of amine-containing compounds.

-

Analytical Characterization (Predictive)

As experimental spectra for the title compound are not widely published, this section provides a predictive analysis based on established principles of spectroscopy. This serves as a benchmark for researchers to validate their own analytical findings.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (Solvent: DMSO-d₆)

| Assignment | Protons | Predicted Shift (ppm) | Multiplicity | Rationale |

|---|---|---|---|---|

| Ethyl -CH₃ | 3H | ~1.20 | Triplet | Aliphatic methyl group coupled to a CH₂ group. |

| Methylene Bridge -CH₂- | 2H | ~3.65 | Singlet | Methylene group adjacent to both the thiazole ring and the carbonyl group. |

| Ethyl -CH₂- | 2H | ~4.10 | Quartet | Methylene group of the ester, deshielded by the adjacent oxygen, and coupled to a CH₃ group. |

| Thiazole H-4 | 1H | ~7.10 | Singlet | Aromatic proton on the electron-rich thiazole ring. |

| Amine -NH₂ | 2H | ~7.50 | Broad Singlet | Protons of the primary amine, often broad and exchangeable. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show 7 distinct signals corresponding to the seven carbon atoms in the molecule. Approximate chemical shifts are predicted as follows: ~14 ppm (Ethyl -CH₃), ~35 ppm (Methylene Bridge -CH₂-), ~61 ppm (Ethyl -OCH₂-), ~120 ppm (Thiazole C-5), ~145 ppm (Thiazole C-4), ~168 ppm (Thiazole C-2), ~170 ppm (Ester C=O).

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3300 - 3450 | -NH₂ (Amine) | N-H Stretch (two bands) |

| 2850 - 3000 | C-H | Aliphatic Stretch |

| ~1735 | C=O (Ester) | Carbonyl Stretch (strong) |

| 1550 - 1640 | C=N / C=C | Ring Stretch |

| ~1240 | C-O (Ester) | C-O Stretch |

Mass Spectrometry (MS)

For the free base (C₇H₁₀N₂O₂S), the expected molecular ion peak [M]⁺ would be at m/z = 186.05 . High-resolution mass spectrometry should confirm this exact mass. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, loss of 45 amu) or the entire ethyl acetate side chain.

Applications in Drug Development

While specific APIs derived directly from this compound are not prominently disclosed in public literature, its structural motifs are highly relevant to pharmaceutical design. The 2-aminothiazole scaffold is a cornerstone of many biologically active molecules.[7] The ethyl acetate group at the 5-position provides a versatile chemical handle for further elaboration.

Potential Synthetic Applications:

-

Amide Coupling: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amide derivatives.

-

Side Chain Extension: The methylene bridge can be functionalized (e.g., via alkylation) to introduce additional substituents, allowing for fine-tuning of a molecule's steric and electronic properties to optimize binding to a biological target.

-

Core Scaffold: The molecule serves as a pre-functionalized core, enabling the rapid assembly of more complex heterocyclic systems, which is a key strategy in lead optimization campaigns.

The thiazole ring itself often acts as a bioisostere for other aromatic rings and can participate in hydrogen bonding and other non-covalent interactions within a protein's active site.[8] Therefore, intermediates like the title compound are invaluable for exploring structure-activity relationships (SAR) in drug discovery projects.

Caption: Role as a versatile intermediate in API synthesis.

Handling, Storage, and Safety

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.[3] An inert atmosphere is recommended for long-term storage to prevent degradation.[4]

-

Safety: While specific toxicity data is limited, compounds containing the aminothiazole nucleus should be handled with care. The hydrochloride salt is acidic and can be corrosive. Refer to the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard information.

References

-

Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica. Available at: [Link]

-

Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link]

- US Patent 7,408,069 B2. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.

-

Khalifa, M. E. (Year N/A). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Assiut University. Available at: [Link]

-

Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

-

Ethyl Acetate Applications in Pharmaceuticals: An Overview. (2024). Available at: [Link]

-

Abdel-galil, S. M., et al. (2023). Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer. PubMed Central. Available at: [Link]

-

Pharmaffiliates. Ethyl 2-(2-aminothiazol-4-yl)acetate Hydrochloride. Available at: [Link]

-

University of Birmingham. Spectra of ethyl acetate. Available at: [Link]

-

The role of thiazole acetate derivatives on isolated heart and blood vessels in experimental rats. (2022). Available at: [Link]

-

Ionescu, I. A., et al. (Year N/A). SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The role of thiazole acetate derivatives on isolated heart and blood vessels in experimental rats - Journal of King Saud University - Science [jksus.org]

- 3. 383672-45-5|this compound|BLD Pharm [bldpharm.com]

- 4. 62557-32-8|Ethyl 2-(2-aminothiazol-5-yl)acetate|BLD Pharm [bldpharm.com]

- 5. cas 62557-32-8|| where to buy ethyl 2-(2-aminothiazol-5-yl)acetate [english.chemenu.com]

- 6. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility Profile of Ethyl 2-(2-aminothiazol-5-yl)acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Solubility is a critical physicochemical property that dictates the developability of an active pharmaceutical ingredient (API). Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic efficacy of a drug candidate.[1][2][3][4] This in-depth technical guide provides a comprehensive framework for characterizing the solubility of Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride, a key intermediate in the synthesis of various bioactive molecules. While specific experimental solubility data for this compound is not extensively available in public literature, this guide outlines the fundamental principles, detailed experimental protocols, and data analysis techniques necessary for its thorough investigation. By leveraging established methodologies and understanding the underlying physicochemical principles, researchers can effectively determine the solubility profile of this compound, a crucial step in its journey from discovery to a formulated drug product.

Introduction: The Central Role of Solubility in Drug Development

The therapeutic efficacy of any orally administered drug is contingent upon its ability to dissolve in the gastrointestinal fluids and be absorbed into the systemic circulation.[1][3] Solubility, therefore, is a cornerstone of the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[5] A comprehensive understanding of a compound's solubility in various aqueous and organic media is paramount for:

-

Formulation Development: Guiding the selection of appropriate excipients and dosage forms to enhance bioavailability.[3][6]

-

Preclinical and Clinical Studies: Ensuring adequate drug exposure for accurate pharmacological and toxicological assessments.

-

Regulatory Submissions: Providing essential data for regulatory bodies like the FDA and EMA to evaluate the drug's performance.[7][8][9]

This compound, as a hydrochloride salt, is anticipated to exhibit enhanced aqueous solubility compared to its free base form.[10] However, a quantitative determination across a range of pH values and in different solvent systems is essential for a complete developability assessment.

Physicochemical Properties of this compound: A Theoretical Overview

While specific experimental data for the target compound is limited, an understanding of its structural components allows for informed predictions of its physicochemical behavior.

Structural Formula:

-

2-Aminothiazole Moiety: The 2-aminothiazole ring is a common scaffold in many pharmaceuticals.[1][2] The amino group can act as a hydrogen bond donor, and the nitrogen and sulfur atoms can act as hydrogen bond acceptors, potentially influencing interactions with polar solvents.

-

Ethyl Acetate Side Chain: The ethyl acetate group introduces a degree of lipophilicity to the molecule.

-

Hydrochloride Salt: The formation of a hydrochloride salt significantly increases the polarity and the likelihood of higher aqueous solubility compared to the free base.[10]

Predicted Physicochemical Properties:

A comprehensive search of publicly available databases like PubChem provides some basic computed properties for this compound.[11]

| Property | Predicted Value/Information | Source |

| Molecular Formula | C7H11ClN2O2S | [11] |

| Molecular Weight | 222.7 g/mol | [12] |

| Physical Form | Solid | |

| Storage | Keep in dark place, inert atmosphere, room temperature. | [13] |

Experimental Determination of Solubility: A Step-by-Step Approach

The "gold standard" for determining equilibrium solubility is the shake-flask method .[14][15] This section provides a detailed, adaptable protocol for determining the solubility of this compound.

Materials and Equipment

-

This compound (of known purity)

-

Solvents:

-

Purified water (Type I)

-

pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

-

Organic solvents (e.g., ethanol, methanol, DMSO, acetone)

-

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Add a precise volume of the desired solvent (e.g., water, buffer, or organic solvent) to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[15]

-

Allow the samples to shake for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant. To avoid disturbing the solid, it is recommended to use a pipette with a filter tip or to centrifuge the vials and then sample the supernatant.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Analytical Quantification

The concentration of the dissolved compound in the diluted supernatant can be determined using either High-Performance Liquid Chromatography (HPLC) or UV-Visible (UV-Vis) Spectroscopy.

HPLC is the preferred method for its specificity and ability to separate the analyte from potential impurities or degradants.[14]

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

-

Quantification: A calibration curve should be prepared using standard solutions of this compound of known concentrations.

UV-Vis spectroscopy offers a simpler and faster method for quantification, provided the compound has a suitable chromophore and there are no interfering substances.[16][17]

-

Wavelength Selection: Scan a solution of the compound across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the diluted supernatant and determine its concentration using the calibration curve.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 1: Illustrative Solubility Data for this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | [Experimental Value] | [Calculated Value] |

| pH 1.2 Buffer | [Experimental Value] | [Calculated Value] |

| pH 4.5 Buffer | [Experimental Value] | [Calculated Value] |

| pH 6.8 Buffer | [Experimental Value] | [Calculated Value] |

| Ethanol | [Experimental Value] | [Calculated Value] |

| Methanol | [Experimental Value] | [Calculated Value] |

| DMSO | [Experimental Value] | [Calculated Value] |

| Acetone | [Experimental Value] | [Calculated Value] |

*Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Factors Influencing Solubility and Causality Behind Experimental Choices

Several factors can influence the solubility of a compound. Understanding these factors is crucial for designing meaningful experiments and interpreting the results.

Sources

- 1. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]

- 2. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 3. bioassaysys.com [bioassaysys.com]

- 4. researchgate.net [researchgate.net]

- 5. gchemglobal.com [gchemglobal.com]

- 6. enamine.net [enamine.net]

- 7. mdpi.com [mdpi.com]

- 8. Ethyl 2-(benzo[d]thiazol-2-yl)acetate | 29182-42-1 | Benchchem [benchchem.com]

- 9. Ethyl 2-(2-(((benzyloxy)carbonyl)amino)thiazol-4-yl)acetate | C15H16N2O4S | CID 23961154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 11. This compound | C7H11ClN2O2S | CID 71299020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 383672-45-5|this compound|BLD Pharm [bldpharm.com]

- 13. Ethyl 2-(2-aminothiazol-5-yl)acetate | 62557-32-8 [sigmaaldrich.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

- 17. Shake-Flask Solubility Assay - Enamine [enamine.net]

An In-depth Technical Guide to the Safe Handling of Ethyl 2-(2-aminothiazol-5-yl)acetate Hydrochloride

This guide provides comprehensive safety and handling protocols for Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride, a key intermediate in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information with practical, field-proven insights to ensure safe laboratory practices. The following sections detail the hazard profile, necessary personal protective equipment, step-by-step handling and storage procedures, emergency protocols, and proper disposal methods.

Section 1: Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its safe handling. These properties dictate its behavior under various laboratory conditions and inform the necessary safety precautions.

| Property | Value | Source |

| Chemical Formula | C₇H₁₁ClN₂O₂S | |

| Molecular Weight | 222.7 g/mol | |

| Appearance | Solid | |

| Storage Temperature | 2-8°C, in a dark, inert atmosphere |

Section 2: Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1]

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Toxicological Data:

Section 3: Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the most critical barrier between the researcher and potential chemical exposure. The selection of PPE should be based on a thorough risk assessment of the planned experimental procedures.

| PPE Category | Specifications and Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles. |

| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, are required. Gloves should be inspected for any signs of degradation or perforation before each use and changed immediately if contaminated. |

| Body Protection | A standard laboratory coat must be worn to prevent skin contact. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat. |

| Respiratory Protection | All handling of the solid compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation. If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize the risk of exposure and maintain the integrity of the compound.

Handling:

-

Work Area Preparation: All work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[6]

-

Personal Protective Equipment: Before handling the compound, ensure all required PPE is donned correctly.

-

Dispensing: When weighing and transferring the solid material, use appropriate tools such as a spatula to avoid generating dust.

-

Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

Storage:

-

Temperature and Atmosphere: Store the compound in a tightly sealed container in a refrigerator at 2-8°C under an inert atmosphere.

-

Light and Moisture: Protect from light and moisture to prevent degradation.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[7][8]

Section 5: Emergency Procedures

In the event of an emergency, a clear and practiced response is crucial to mitigate harm.

Spill Response

A tiered response is necessary depending on the scale of the spill.

Detailed Minor Spill Cleanup Protocol:

-

Alert Personnel: Notify others in the immediate vicinity of the spill.

-

Don PPE: Put on two pairs of nitrile gloves, safety goggles, and a lab coat.

-

Dampen the Spill: To prevent the generation of airborne dust, gently cover the spill with a paper towel and dampen it with 60-70% ethanol.[4]

-

Collect the Material: Carefully wipe up the dampened material, working from the outside of the spill inwards. Place the contaminated paper towels into a designated hazardous waste bag.

-

Decontaminate the Area: Clean the spill area thoroughly with soap and water.

-

Dispose of Waste: Seal the hazardous waste bag and dispose of it according to institutional guidelines.

-

Remove PPE: Remove and discard contaminated PPE in the hazardous waste stream.

-

Wash Hands: Wash hands thoroughly with soap and water.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][9]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[10]

Section 6: Waste Disposal

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. All waste containing this compound must be treated as hazardous waste.

Waste Disposal Protocol:

-

Segregation: Collect all solid waste contaminated with this compound in a designated container for halogenated organic waste. Do not mix with other waste streams.[7]

-

Container: The waste container must be made of a compatible material, be in good condition, and have a secure lid.

-

Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and the associated hazard symbols.

-

Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

-

Disposal: When the container is full, contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal by a licensed hazardous waste contractor. Do not attempt to dispose of this chemical down the drain or in the regular trash.[7]

Section 7: Reactivity and Stability

Understanding the chemical reactivity and stability of this compound is crucial for preventing hazardous reactions.

-

Stability: The compound is stable under recommended storage conditions.[7] However, some 2-aminothiazole derivatives have been shown to decompose in DMSO at room temperature over time.[10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7][8]

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen chloride.[1][7]

References

-

The Good Scents Company. (n.d.). 2-aminothiazole. Retrieved from [Link]

-

EHSO. (2025, January 14). Spill Control/Emergency Response. Retrieved from [Link]

-

Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (2019). Chemistry – A European Journal, 25(5), 1266-1271. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Journal of Medicinal Chemistry, 64(1), 1-32. [Link]

-

Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica, 65(1), 1-22. [Link]

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (2020). Chemical Biology & Drug Design, 96(5), 1081-1094. [Link]

-

University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

-

Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

-

Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. (2020). Environment International, 143, 105944. [Link]

-

University of Pittsburgh. (n.d.). Spills and Emergencies. Retrieved from [Link]

-

Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

-

ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. [Link]

-

University of Groningen. (n.d.). Hazardous waste acceptance conditions. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Harper College. (n.d.). EMERGENCY RESPONSE PROTOCOLS Chemical Spill. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Aminothiazole | CAS#:96-50-4. Retrieved from [Link]

-

ECHA. (n.d.). Ethyl acetate - Registration Dossier. Retrieved from [Link]

-

Mechanism and Kinetics of the Thermal Decomposition of 5-Aminotetrazole. (2009). Kinetics and Catalysis, 50(5), 633-639. [Link]

-

University of Lethbridge. (2019, March 29). Chemical Release (Spill) Response Guideline. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). RCRA P Waste - List Details. Retrieved from [Link]

-

Trelleborg. (n.d.). Materials Chemical Compatibility Guide. Retrieved from [Link]

-

Williams, E. S., & Ryder, V. E. (n.d.). Spaceflight Maximum Allowable Concentrations for Ethyl Acetate. NASA. Retrieved from [Link]

-

Ethyl acetate. (2019). The MAK Collection for Occupational Health and Safety, 4(4), 1-24. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-aminothiazole, 96-50-4 [thegoodscentscompany.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. ehs.princeton.edu [ehs.princeton.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. meridianbioscience.com [meridianbioscience.com]

- 10. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin Molecule: A Technical Guide to Ethyl 2-(2-aminothiazol-5-yl)acetate Hydrochloride in Modern Medicinal Chemistry

Introduction: The Privileged 2-Aminothiazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to a variety of biological targets with high affinity. The 2-aminothiazole (2-AT) core is a quintessential example of such a scaffold.[1][2] Its unique arrangement of hydrogen bond donors and acceptors, coupled with its rigid, planar structure, makes it a highly effective pharmacophore. Its derivatives are found in a wide array of blockbuster drugs, from the anti-inflammatory Meloxicam to the third-generation cephalosporin antibiotic Cefdinir.[2] This guide delves into a specific, highly valuable derivative: Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride . While its regioisomer, the 4-yl acetate, is a well-known component of cephalosporin side chains, the 5-yl acetate derivative has carved out a critical niche as a key starting material in the synthesis of targeted cancer therapeutics, most notably the tyrosine kinase inhibitor, Dasatinib.[3][4]

This document provides an in-depth analysis of the synthesis, properties, and core applications of this compound, offering researchers and drug development professionals a technical resource for leveraging this versatile building block.

Physicochemical Properties and Handling

This compound (CAS Number: 383672-45-5) is typically supplied as a solid.[5][6] The hydrochloride salt form enhances the compound's stability and improves its handling characteristics compared to the free base, which is more susceptible to degradation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 383672-45-5 | [5][7][8] |

| Molecular Formula | C₇H₁₁ClN₂O₂S | [5] |

| Molecular Weight | 222.70 g/mol | [5] |

| Physical Form | Solid / Powder | [6] |

| Purity | Typically ≥98% | [6] |

| Storage | Keep in a dark place, under an inert atmosphere, room temperature. | [9] |

| Synonyms | (2-Amino-thiazol-5-yl)-acetic acid ethyl ester hydrochloride | [5][8] |

Synthesis of the Core Scaffold: Hantzsch Thiazole Synthesis

The primary method for constructing the 2-aminothiazole ring is the renowned Hantzsch thiazole synthesis, a condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant, typically thiourea.[10][11] For Ethyl 2-(2-aminothiazol-5-yl)acetate, the logical precursors are thiourea and an ethyl ester of 4-halo-3-oxobutanoic acid.

The causality behind this choice is rooted in the mechanism: thiourea's sulfur atom acts as a nucleophile, attacking the carbon bearing the halogen on the α-haloketone. This is followed by an intramolecular condensation between the amino group and the ketone, which, after dehydration, yields the stable aromatic thiazole ring.[12]

Caption: Hantzsch synthesis pathway for Ethyl 2-(2-aminothiazol-5-yl)acetate HCl.

Experimental Protocol: Synthesis of this compound

This protocol is an adapted procedure based on the principles of the Hantzsch synthesis for analogous 2-aminothiazole esters.[13][14]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend thiourea (1.0 equivalent) in ethanol.

-

Addition of α-Haloketone: Cool the suspension to 0-5 °C in an ice bath. Slowly add ethyl 4-chloro-3-oxobutanoate (1.0 equivalent) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. The use of a chloro- or bromo- starting material is common, with the choice often depending on commercial availability and reactivity.[15]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 78 °C for ethanol) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. A precipitate of the crude product may form. Concentrate the solvent under reduced pressure.

-

Neutralization (Optional for Free Base): The initial product is the hydrohalide salt. To obtain the free base, the crude product can be dissolved in water and neutralized by the slow addition of a base like aqueous sodium bicarbonate until a pH of 7-8 is reached. The precipitated free base is then filtered, washed with water, and dried.

-

Hydrochloride Salt Formation: To obtain the specified hydrochloride salt with high purity, dissolve the crude product (or the isolated free base) in a suitable solvent like ethyl acetate. Add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent like isopropanol or ether) with stirring. The hydrochloride salt will precipitate.

-

Purification: Collect the precipitated this compound by filtration, wash with cold ethyl acetate or diethyl ether, and dry under vacuum. Recrystallization from a solvent system like ethanol/ether can be performed for further purification if necessary.

Pivotal Role in Oncology: Synthesis of the Dasatinib Core

The primary and most significant application of Ethyl 2-(2-aminothiazol-5-yl)acetate is as a precursor to 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide , a crucial intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor Dasatinib (Sprycel®) .[4][13] Dasatinib is a frontline treatment for chronic myelogenous leukemia (CML).[3]

The synthetic challenge lies in converting the ethyl acetate group into a specific amide bond with the sterically hindered 2-chloro-6-methylaniline. Direct amidation is often inefficient. Therefore, a multi-step process involving hydrolysis of the ester, activation of the resulting carboxylic acid, and subsequent coupling is employed.

Caption: Synthetic pathway from the title compound to a key Dasatinib intermediate.

Expertise in Action: Overcoming Synthetic Hurdles

The direct coupling of 2-aminothiazole-5-carboxylic acid with 2-chloro-6-methylaniline is notoriously difficult due to the steric hindrance of the aniline and the potential for the 2-amino group on the thiazole to interfere.[3] Medicinal chemists have devised a robust, self-validating protocol to overcome this:

-

Amine Protection: The nucleophilic 2-amino group on the thiazole ring must be protected to prevent it from competing in the amidation reaction. The tert-butyloxycarbonyl (Boc) group is an ideal choice. It is installed under standard conditions (using Di-tert-butyl dicarbonate, Boc₂O) and is stable to the subsequent hydrolysis step but can be cleanly removed under acidic conditions without affecting the final amide bond.

-

Ester Hydrolysis: The ethyl ester is saponified using a base like sodium hydroxide to yield the free carboxylic acid. This step is straightforward and typically high-yielding.

-

Carboxylic Acid Activation: The carboxylic acid is converted into a more reactive species to facilitate amide bond formation. This is often achieved by forming an acyl chloride (using thionyl chloride or oxalyl chloride) or by using peptide coupling reagents (like EDC/HOBt).

-

Amide Coupling: The activated acid is then reacted with 2-chloro-6-methylaniline to form the desired amide bond.

-

Deprotection: The final step is the removal of the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid, to reveal the 2-amino group and yield the target intermediate.

Experimental Protocol: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This protocol synthesizes the key steps outlined in various patents and publications.[3][14]

-

Boc Protection: Dissolve Ethyl 2-(2-aminothiazol-5-yl)acetate (1.0 eq) in a suitable solvent like tetrahydrofuran (THF). Add a base such as triethylamine (1.5 eq) followed by Di-tert-butyl dicarbonate (1.2 eq). Stir at room temperature for 12-18 hours until TLC indicates complete consumption of the starting material. Isolate the protected ester, Ethyl 2-(Boc-amino)thiazole-5-acetate.

-

Saponification: Dissolve the protected ester in a mixture of ethanol and water. Add sodium hydroxide (1.5 eq) and heat the mixture to 50-60 °C for 2-4 hours. After cooling, acidify the mixture with dilute HCl to a pH of ~3. The product, 2-(Boc-amino)thiazole-5-carboxylic acid, will precipitate. Filter, wash with water, and dry.

-